Propane, 1-bromo-1,1,2,2-tetrafluoro-

Description

Systematic IUPAC Nomenclature and CAS Registry

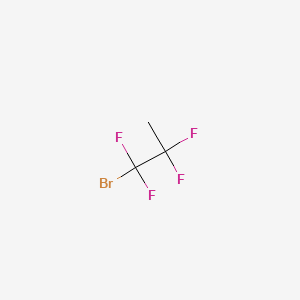

The systematic IUPAC name for this compound is 1-bromo-1,1,2,2-tetrafluoropropane , reflecting the positions of the bromine and fluorine atoms on the three-carbon chain. The numbering begins at the terminal carbon bearing the bromine atom, with fluorines occupying both the first and second carbons.

The Chemical Abstracts Service (CAS) registry number for this compound is 70192-84-6 , a unique identifier used globally for unambiguous chemical referencing.

| Property | Value |

|---|---|

| IUPAC Name | 1-bromo-1,1,2,2-tetrafluoropropane |

| CAS Registry Number | 70192-84-6 |

| Molecular Formula | C₃H₃BrF₄ |

Molecular Formula and Structural Isomerism

The molecular formula C₃H₃BrF₄ corresponds to a propane backbone (C₃H₈) with four hydrogen atoms replaced by one bromine and three fluorine atoms. The specific substitution pattern creates opportunities for structural isomerism:

- Positional Isomerism : Variations in the placement of bromine and fluorine atoms yield distinct isomers. For example, 3-bromo-1,1,2,2-tetrafluoropropane (CAS 679-84-5) represents a positional isomer where the bromine atom occupies the third carbon instead of the first.

- Functional Group Isomerism : While not observed in this case, longer-chain analogs like 1-bromo-1,1,2,2-tetrafluorobutane (CAS 127117-30-0) demonstrate how carbon chain length affects isomer diversity.

| Isomer Type | Example Compound | CAS Number |

|---|---|---|

| Positional | 3-bromo-1,1,2,2-tetrafluoropropane | 679-84-5 |

| Chain Length Variation | 1-bromo-1,1,2,2-tetrafluorobutane | 127117-30-0 |

Cross-Referenced Database Identifiers

Standardized identifiers facilitate integration with computational toxicology and chemical management systems:

| Database | Identifier |

|---|---|

| DSSTox | DTXSID2074083 |

| Nikkaji | J2.560.569A |

| Wikidata | Q82002602 |

The DSSTox Substance ID (DTXSID2074083) links to environmental fate and toxicity assessments within the EPA’s CompTox Chemicals Dashboard. The Nikkaji identifier (J2.560.569A) aligns with Japanese chemical inventory systems, while Wikidata (Q82002602) enables semantic web integration.

Properties

CAS No. |

70192-84-6 |

|---|---|

Molecular Formula |

C3H3BrF4 |

Molecular Weight |

194.95 g/mol |

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoropropane |

InChI |

InChI=1S/C3H3BrF4/c1-2(5,6)3(4,7)8/h1H3 |

InChI Key |

DAEGFYHVABZXJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(F)(F)Br)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

C3H3F4 + Br2 \xrightarrow{\text{Catalyst}} C3H3BrF_4 + HF

$$

Details

- Starting Material : A tetrafluorinated propane derivative such as propane, 1,1,2,2-tetrafluoro-.

- Reagents : Bromine ($$ Br_2 $$) or hydrogen bromide ($$ HBr $$).

- Catalysts : Lewis acids like aluminum bromide ($$ AlBr3 $$) or iron bromide ($$ FeBr3 $$).

- Conditions : The reaction is typically carried out under controlled temperatures (e.g., 0–50°C) to prevent side reactions and over-bromination.

Advantages

- High selectivity for mono-bromination at the desired position.

- Readily available starting materials.

Electrophilic Bromination of Fluorinated Propane

This method involves introducing bromine into a fluorinated propane backbone using electrophilic bromination techniques.

Reaction Scheme

$$

C3H4F4 + NBS \xrightarrow{\text{UV light or heat}} C3H3BrF4 + HBr

$$

Details

- Starting Material : Propane derivatives with fluorine atoms already substituted.

- Reagents : N-Bromosuccinimide (NBS) or molecular bromine ($$ Br_2 $$).

- Initiators : UV light or heat to generate free radicals.

- Conditions : Conducted in an inert solvent such as carbon tetrachloride ($$ CCl4 $$) or dichloromethane ($$ CH2Cl_2 $$).

Advantages

- Radical bromination ensures substitution occurs preferentially at specific carbon atoms.

- Mild reaction conditions.

Fluorination Followed by Bromination

A sequential approach involves first preparing a tetrafluorinated propane derivative followed by selective bromination.

Step 1: Fluorination

$$

C3HxCly + HF \xrightarrow{\text{SbCl}5} C3HxF_y

$$

- Fluorination is achieved using hydrogen fluoride ($$ HF $$) in the presence of antimony pentachloride ($$ SbCl_5 $$) as a catalyst.

Step 2: Bromination

$$

C3HxFy + Br2 \rightarrow C3HxBrF_y

$$

- Bromine reacts with the fluorinated intermediate to yield the desired compound.

Direct Synthesis Using Mixed Halogen Precursors

Direct synthesis can involve reacting mixed halogen precursors (e.g., chlorofluoropropanes) with brominating agents to replace chlorine atoms with bromine.

Reaction Scheme

$$

C3HClxFy + NaBr \xrightarrow{\text{DMF}} C3HBrxFy + NaCl

$$

Details

- Sodium bromide ($$ NaBr $$) acts as the brominating agent.

- Dimethylformamide (DMF) is used as a solvent to enhance solubility and reaction efficiency.

- Elevated temperatures (e.g., 80–120°C) are often required for optimal yields.

Data Table: Key Reaction Parameters

| Method | Starting Material | Reagents | Catalyst/Conditions | Yield (%) |

|---|---|---|---|---|

| Halogen Exchange | Tetrafluoropropane | $$ Br_2 $$, $$ HBr $$ | $$ AlBr3 $$, $$ FeBr3 $$ | ~85 |

| Electrophilic Bromination | Fluorinated propane | NBS | UV light or heat | ~75 |

| Sequential Fluorination/Bromination | Chlorofluoropropanes | $$ HF $$, $$ Br_2 $$ | $$ SbCl_5 $$ | ~80 |

| Direct Synthesis Using Precursors | Chlorofluoropropanes | $$ NaBr $$ | DMF | ~70 |

Chemical Reactions Analysis

Types of Reactions

Propane, 1-bromo-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, potassium cyanide, or ammonia are commonly used.

Elimination: Strong bases such as potassium tert-butoxide or sodium ethoxide are used.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Substitution: Products include alcohols, nitriles, and amines.

Elimination: Alkenes such as tetrafluoropropene.

Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Propane, 1-bromo-1,1,2,2-tetrafluoro- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.

Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Propane, 1-bromo-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with propane, 1-bromo-1,1,2,2-tetrafluoro-:

Key Observations :

- Halogen Distribution : The target compound’s fluorine atoms are clustered on C1 and C2, whereas analogues like 1-bromo-1,1,3,3,3-pentafluoropropane concentrate fluorines on C1 and C3 .

- Electronegativity Effects : Bromine’s lower electronegativity compared to chlorine or fluorine impacts bond polarity and reactivity. For example, the presence of chlorine in 1-bromo-2-chloro-1,1,3,3,3-pentafluoropropane increases its polarity .

Physicochemical Properties

Notes:

Toxicity and Environmental Impact

- Toxicity: Brominated fluoropropanes generally exhibit moderate to high toxicity.

- Environmental Persistence : Fluorine’s strong C-F bonds contribute to environmental persistence, raising concerns under regulations like the Stockholm Convention .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing propane, 1-bromo-1,1,2,2-tetrafluoro-?

- Methodology : Iron-catalyzed cross-coupling reactions using gem-difluoroalkyl bromides and organozinc or Grignard reagents are effective. For example, reactions analogous to those in Table 3 of (cross-coupling of arylmagnesium bromides with 1-bromo-1,1-difluoroalkanes) can be adapted. Optimize reaction conditions (temperature, catalyst loading, solvent polarity) to enhance yield and selectivity.

- Key Data : Reaction yields depend on steric and electronic effects of substituents. For fluorinated systems, anhydrous conditions and inert atmospheres are critical to avoid side reactions .

Q. How can researchers characterize the thermodynamic properties of this compound?

- Methodology : Use gas-phase thermochemistry data from NIST Standard Reference Database 69 ( ), including enthalpy of formation, vapor pressure (via Antoine equation parameters), and heat capacity. Differential scanning calorimetry (DSC) can experimentally validate phase-change data.

- Key Data : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is recommended for purity analysis, leveraging fragmentation patterns documented in NIST datasets .

Q. What safety protocols are essential for handling this compound?

- Methodology : Follow PPE guidelines in : wear safety goggles, impervious gloves, and use fume hoods. Store at 0–6°C (if applicable) to minimize volatility. Implement spill containment measures to prevent environmental release .

Advanced Research Questions

Q. How does the fluorinated structure influence reactivity in cross-coupling reactions?

- Methodology : Computational studies (DFT calculations) can assess the electronic effects of the 1,1,2,2-tetrafluoro motif on reaction intermediates. Compare activation barriers for C–Br bond cleavage in propane derivatives versus non-fluorinated analogs.

- Data Contradictions : Fluorine's electron-withdrawing effect may reduce nucleophilic substitution rates but enhance stability of radical intermediates. Experimental validation using kinetic isotope effects (KIE) or Hammett plots is advised .

Q. What are the environmental persistence and degradation pathways of this compound?

- Methodology : Use EPA TSCA guidelines ( ) to design hydrolysis or photolysis studies under simulated environmental conditions. Analyze degradation products via LC-MS/MS and quantify fluorine retention using ion chromatography.

- Key Data : Perfluorinated compounds (PFCs) often exhibit resistance to biodegradation ( ), but bromine substituents may introduce susceptibility to nucleophilic attack in aqueous media .

Q. How can spectroscopic data resolve structural ambiguities in fluorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.